molecular formula C10H16O4 B13552269 Tert-butyl ethyl fumarate

Tert-butyl ethyl fumarate

Cat. No.: B13552269
M. Wt: 200.23 g/mol
InChI Key: CZFQVAZEWFKUTC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl ethyl fumarate can be synthesized through the esterification of monoethyl fumarate with tert-butyl alcohol. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The process is carried out in a dry dichloromethane solvent at low temperatures (0°C) to ensure the formation of the ester. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification steps may include distillation under reduced pressure to isolate the ester from other by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethyl fumarate undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Transesterification: The exchange of the ester group with another alcohol, facilitated by catalysts such as sodium tert-butoxide.

Common Reagents and Conditions

    Esterification: DCC and DMAP in dichloromethane.

    Hydrolysis: Acidic or basic aqueous solutions.

    Transesterification: Sodium tert-butoxide in anhydrous conditions.

Major Products Formed

    Hydrolysis: Fumaric acid and tert-butyl alcohol.

    Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

Tert-butyl ethyl fumarate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ethyl fumarate involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form new ester bonds. In hydrolysis, the ester bond is cleaved by water molecules, resulting in the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

    Methyl ethyl fumarate: An ester of fumaric acid with methyl and ethyl groups.

    Diethyl fumarate: An ester of fumaric acid with two ethyl groups.

    Tert-butyl methyl fumarate: An ester of fumaric acid with tert-butyl and methyl groups.

Uniqueness

Tert-butyl ethyl fumarate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that may not be achievable with other similar esters .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate

InChI

InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+

InChI Key

CZFQVAZEWFKUTC-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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